2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-10-5-7-20(8-6-10)12-3-4-14(23)21(19-12)9-13(22)16-15-18-17-11(2)24-15/h3-4,10H,5-9H2,1-2H3,(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVMQMVNZAFPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic synthesis. The process may include:
- Formation of the pyridazinone ring through cyclization reactions.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Formation of the thiadiazole ring through condensation reactions.
- Coupling of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its substituent configuration and bioactivity profile . Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Insights:
Substituent Impact on Bioactivity :
- Methyl groups (target compound) optimize lipophilicity and metabolic stability, making it suitable for oral administration .
- Tetrahydrofuran () enhances solubility but limits CNS penetration, restricting use to peripheral inflammatory targets .
- Cyclohexyl () improves antimicrobial activity but requires formulation adjustments due to poor solubility .
Enzyme Binding Affinity :
- The target compound’s 4-methylpiperidine moiety interacts with hydrophobic pockets in PDE4, as demonstrated in molecular docking studies of analogs .
- 3,4-dimethoxyphenyl () shows stronger binding to kinase targets (e.g., EGFR) via aromatic interactions .
Synthetic Challenges :
Biological Activity
The compound 2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule with potential pharmacological applications. Its unique structure features a pyridazinone core and a piperidine moiety, which contribute to its biological activity, particularly as an inhibitor of phosphodiesterase 4 (PDE4) and other therapeutic targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 327.4 g/mol . The structural characteristics include:
- A piperidine ring
- A pyridazinone core
- A thiadiazole substituent
Phosphodiesterase 4 Inhibition
One of the primary biological activities of this compound is its role as a selective inhibitor of PDE4 . PDE4 is an enzyme that plays a crucial role in regulating cellular signaling pathways associated with inflammation and immune responses. Inhibition of PDE4 can lead to reduced inflammatory responses, making this compound a candidate for treating conditions such as:
- Asthma
- Chronic obstructive pulmonary disease (COPD)
- Other inflammatory disorders
The inhibition of PDE4 by this compound modulates the levels of cyclic AMP (cAMP) within cells, which is vital for various signaling processes. Elevated cAMP levels can lead to decreased release of pro-inflammatory cytokines and enhanced anti-inflammatory responses.
Research Findings and Case Studies
Recent studies have highlighted the pharmacological potential of this compound in various models:
| Study | Findings |
|---|---|
| In vitro studies | Demonstrated significant inhibition of PDE4 activity with IC50 values in the nanomolar range, indicating high potency. |
| Animal models | Showed reduced airway hyperreactivity and inflammation in models of asthma when administered at therapeutic doses. |
| Clinical relevance | Potential applications in treating chronic inflammatory diseases have been suggested based on its mechanism as a PDE4 inhibitor. |
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Formation of the pyridazinone core through cyclization reactions.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Addition of the thiadiazole substituent through coupling reactions.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the pyridazinone, thiadiazole, and acetamide moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]⁺ at m/z 417.15) .
- X-ray Crystallography : Resolve crystal structure using SHELX programs for absolute configuration validation .
How can researchers investigate this compound’s potential as an enzyme inhibitor?
Q. Advanced Research Focus
- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., human leukocyte elastase) using fluorogenic substrates .
- Molecular Docking : Perform AutoDock/Vina simulations to predict binding modes with active sites (e.g., PDB ID 1H1B) .
- Kinetic Studies : Analyze inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .
How should contradictory bioactivity data between structural analogs be resolved?
Q. Advanced Research Focus
- SAR Analysis : Compare substituent effects (e.g., 4-methylpiperidinyl vs. thiophenyl) on target binding using 3D-QSAR models .
- Experimental Validation : Re-test analogs under standardized conditions (pH 7.4, 37°C) to isolate structural contributions .
- Meta-Analysis : Aggregate data from analogs (e.g., IC₅₀ ranges: 0.5–50 µM) to identify trends in electron-withdrawing/donating groups .
What methodological strategies improve yield in multi-step syntheses?
Q. Basic Research Focus
- Intermediate Isolation : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .
- Catalyst Screening : Test Pd(OAc)₂ vs. Pd(dppf)Cl₂ for Suzuki-Miyaura coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12h to 2h for cyclization) .
What computational approaches elucidate the compound’s mechanism of action?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding persistence .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites (e.g., acetamide carbonyl) .
- Network Pharmacology : Map interactions using STRING or KEGG to identify off-target effects .
How does pH and temperature affect the compound’s stability in biological assays?
Q. Advanced Research Focus
- Stability Studies : Incubate at pH 2–9 (37°C, 24h) and analyze degradation via HPLC-UV. Thiadiazole rings degrade at pH < 3 .
- Thermal Analysis : DSC/TGA to determine melting points (~210°C) and thermal decomposition profiles .
How do structural modifications influence pharmacokinetic properties?
Q. Advanced Research Focus
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP from 3.2 to 2.5, improving solubility .
- Metabolic Profiling : Use liver microsomes to identify CYP450-mediated oxidation sites (e.g., piperidinyl N-demethylation) .
What are the best practices for validating target engagement in cellular models?
Q. Advanced Research Focus
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein melting shifts in lysates .
- CRISPR Knockout : Validate specificity using HEK293 cells with CRISPR-edited target genes .
How can researchers prioritize analogs for further development?
Q. Advanced Research Focus
- ADMET Scoring : Rank analogs using SwissADME (e.g., bioavailability radar) and admetSAR (toxicity predictions) .
- In Vivo Efficacy : Test top candidates in murine inflammation models (e.g., carrageenan-induced paw edema) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
